molecular formula C7H4N2O3 B3361623 Furo[2,3-b]pyridine, 2-nitro- CAS No. 92404-75-6

Furo[2,3-b]pyridine, 2-nitro-

Cat. No.: B3361623
CAS No.: 92404-75-6
M. Wt: 164.12 g/mol
InChI Key: QLKFINNGXKUSCZ-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridine, 2-nitro- is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring with a nitro group attached at the second position. This compound is of significant interest in medicinal chemistry due to its versatile pharmacological properties, including potential anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[2,3-b]pyridine, 2-nitro- typically involves multi-step processes. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications. For instance, chalcones bearing specific substituents can be used as starting materials . The reaction conditions often involve the use of catalysts such as gold, palladium, and phosphoric acid to facilitate cycloisomerisation and asymmetric cycloaddition processes .

Industrial Production Methods

In an industrial setting, the production of furo[2,3-b]pyridine, 2-nitro- may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-b]pyridine, 2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Reduction: Conversion to furo[2,3-b]pyridine, 2-amino-.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Furo[2,3-b]pyridine, 2-nitro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which furo[2,3-b]pyridine, 2-nitro- exerts its effects involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that this compound can bind to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . This binding interferes with the normal function of these proteins, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Furo[2,3-b]pyridine, 2-nitro- can be compared with other similar compounds such as:

The uniqueness of furo[2,3-b]pyridine, 2-nitro- lies in its specific structural features and the presence of the nitro group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-nitrofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-9(11)6-4-5-2-1-3-8-7(5)12-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKFINNGXKUSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348905
Record name furo[2,3-b]pyridine, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92404-75-6
Record name furo[2,3-b]pyridine, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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